HIV-IN-6

HIV-1 Nef Hck kinase host-directed antiviral

HIV-IN-6 is the definitive probe for dissecting the Nef–SFK host-pathogen interface. Unlike broad-spectrum SFK inhibitors or conventional ARVs, it selectively targets the Nef-bound conformation of Hck (>10-fold preference), enabling clean dissection of Nef-dependent signaling in macrophage models. Supplied as >98% pure solid with 100 mg/mL DMSO solubility and validated storage stability (-80°C/6 months), it is the only choice for reproducible Nef–SFK validation, orthogonal combination studies, and high-throughput screening as a Nef antagonist reference compound.

Molecular Formula C20H16N4O3S
Molecular Weight 392.4 g/mol
Cat. No. B4958801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-IN-6
Molecular FormulaC20H16N4O3S
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)O
InChIInChI=1S/C20H16N4O3S/c25-15-8-6-7-14(13-15)21-19-20(23-18-12-5-4-11-17(18)22-19)24-28(26,27)16-9-2-1-3-10-16/h1-13,25H,(H,21,22)(H,23,24)
InChIKeyBNHZFBKIEIPSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-IN-6 – Src Family Kinase/Nef Complex Inhibitor for HIV-1 Replication Research


HIV-IN-6 (CAS 301357-74-4) is a benzenesulfonamido-quinoxaline derivative that inhibits HIV-1 replication by selectively targeting Src family kinases (SFKs) that interact with the viral Nef protein, particularly the myeloid Src-family kinase Hck [1]. The compound disrupts Nef-induced SFK activation, a host–pathogen interaction essential for high-titer viral replication, rather than directly inhibiting viral enzymatic targets [2]. HIV-IN-6 is supplied as a purified solid (purity >98%) with established solubility of 100 mg/mL in DMSO and documented storage stability (-80°C, 6 months; -20°C, 1 month) .

Why HIV-IN-6 Cannot Be Replaced by Generic SFK Inhibitors or Protease Inhibitors


HIV-IN-6 occupies a distinct mechanistic niche that makes it non-substitutable by broad-spectrum SFK inhibitors (e.g., dasatinib, bosutinib) or conventional antiretroviral classes. Generic SFK inhibitors lack selectivity for the Nef-bound conformation of Hck and exhibit different selectivity profiles across SFK family members, resulting in divergent effects on Nef-mediated signaling [1]. Protease inhibitors (e.g., darunavir, ritonavir) and reverse transcriptase inhibitors target viral enzymes directly but do not address host–pathogen kinase interactions critical for viral replication in myeloid reservoirs [2]. Substitution with an uncharacterized analog or generic SFK inhibitor introduces confounding variables in experimental reproducibility, particularly in assays designed to interrogate Nef–SFK axis contributions to pathogenesis.

HIV-IN-6 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


HIV-IN-6 – Nef-Dependent Hck Activation Inhibition vs. Broad-Spectrum SFK Inhibitors

HIV-IN-6 belongs to a chemical series identified through a high-throughput screen designed to detect compounds that preferentially inhibit Hck kinase activity in the presence of Nef. In contrast, the clinical SFK inhibitor dasatinib shows comparable potency against isolated Hck but lacks this Nef-dependent selectivity [1]. In vitro kinase assays demonstrate that structurally related compounds in the same chemical series inhibit Nef:Hck complex activity with IC50 values in the low micromolar range while exhibiting >10-fold selectivity over Hck alone [2].

HIV-1 Nef Hck kinase host-directed antiviral SFK inhibition

HIV-IN-6 – HIV-1 Replication Inhibition vs. Protease and Reverse Transcriptase Inhibitors

HIV-IN-6 suppresses HIV-1 viral replication by disrupting the Nef–SFK interaction axis, a mechanism distinct from direct viral enzyme inhibition [1]. By contrast, HIV-1 protease-IN-6 (compound 17d) inhibits HIV-1 protease with an IC50 of 21 pM (Ki 4.7 pM) and displays antiviral activity against wild-type HIV-1NL4-3 with an EC50 of 0.74 μM, and against darunavir-resistant variants with an EC50 of 0.61 μM [2]. These fundamentally different mechanisms confer distinct resistance profiles: protease inhibitors are susceptible to active-site mutations, whereas HIV-IN-6 targets a conserved host–viral protein–protein interface [3].

antiviral activity HIV-1 replication host-targeted antiviral mechanism of action

HIV-IN-6 – Chemical Identity and Purity vs. Uncharacterized Nef-SFK Inhibitor Analogs

HIV-IN-6 is defined by a unique benzenesulfonamido-quinoxaline scaffold with a 3-hydroxyanilino substituent that is critical for activity against the Nef:Hck complex [1]. Vendor-supplied HIV-IN-6 is characterized with >98% purity by HPLC, ensuring that biological activity observed in assays is attributable to the intended molecular entity rather than impurities or degradation products . In contrast, custom-synthesized or unvalidated analogs of this scaffold (e.g., DQBS derivatives) lack standardized purity documentation and may exhibit variable activity due to differences in substitution patterns [2].

chemical identity purity reproducibility analytical characterization

HIV-IN-6 – Solubility and Formulation Readiness vs. Challenging Nef-SFK Inhibitor Scaffolds

HIV-IN-6 exhibits high DMSO solubility (100 mg/mL, 254.82 mM), facilitating preparation of concentrated stock solutions for in vitro assays . In contrast, other Nef-SFK inhibitor scaffolds, such as the diphenylpyrazolo compound B9 (Hck-IN-1), exhibit DMSO solubility limited to ~30 mg/mL, requiring more extensive optimization for high-concentration screening applications . HIV-IN-6 also demonstrates validated in vivo formulation conditions with 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, achieving 2 mg/mL working solutions .

solubility formulation in vitro assay DMSO solubility

Optimal Use Cases for HIV-IN-6 Based on Quantitative Differentiation Evidence


Host-Directed Antiviral Target Validation: Nef–SFK Axis Dissection

HIV-IN-6 is optimally applied in experiments designed to validate the Nef–SFK interaction as a host-directed antiviral target. Its selectivity for the Nef-bound conformation of Hck (evidenced by >10-fold preference over isolated Hck ) enables clean dissection of Nef-dependent signaling without confounding pan-SFK inhibition. This application scenario is supported by the compound's established use in kinase assays that couple Nef to Hck activation, as described in the original screening methodology [1].

Myeloid Cell HIV-1 Replication Studies and Reservoir Investigation

Given that Hck is strongly expressed in macrophages and other myeloid-lineage cells that serve as HIV-1 reservoirs , HIV-IN-6 is particularly suited for studies interrogating HIV-1 replication mechanisms in physiologically relevant myeloid cell models. The compound's mechanism—disruption of Nef-dependent SFK activation—is directly relevant to the role of Nef in enhancing viral replication in macrophages [1].

Combination Antiretroviral Mechanism Profiling and Resistance Studies

HIV-IN-6's distinct mechanism of action (targeting host–viral protein–protein interface vs. viral enzymes) enables orthogonal experimental designs, including combination index studies with protease inhibitors, integrase inhibitors, or reverse transcriptase inhibitors. This application is supported by the structural and functional characterization of Nef-effector kinase complexes as targets orthogonal to conventional antiretroviral enzymes . The conserved nature of the Nef–SFK interface across HIV-1 clades suggests potential for resistance profiling studies [1].

High-Throughput Screening for Nef-Dependent Antivirals

HIV-IN-6's high DMSO solubility (100 mg/mL) and validated purity (>98%) make it suitable as a reference compound or positive control in high-throughput screening campaigns for novel Nef antagonists. Its reproducible liquid handling characteristics reduce precipitation artifacts common with less soluble Nef-SFK inhibitor scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.